molecular formula C13H9Cl2N3 B3177934 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline CAS No. 303099-03-8

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline

Cat. No.: B3177934
CAS No.: 303099-03-8
M. Wt: 278.13 g/mol
InChI Key: MDMZZYHAHPZWFT-UHFFFAOYSA-N
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Description

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities

Future Directions

The benzimidazole nucleus has been extensively utilized as a drug scaffold in medicinal chemistry due to its broad range of chemical and biological properties . Therefore, the development of new drugs using 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline and similar compounds could be a promising direction for future research .

Preparation Methods

The synthesis of 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with o-phenylenediamine in the presence of polyphosphoric acid (PPA) at elevated temperatures. This reaction yields the desired benzimidazole derivative . Another approach is the microwave-assisted synthesis, where the reaction mixture is irradiated in a microwave oven, significantly reducing the reaction time and improving the yield .

Chemical Reactions Analysis

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline can be compared with other benzimidazole derivatives, such as:

    Clemizole: An antihistaminic agent with a similar benzimidazole core structure.

    Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

    Metronidazole: An antibacterial and antiprotozoal agent.

The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which enhance its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4,6-dichloro-1H-benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMZZYHAHPZWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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